
6-Cyanopicolinimidamide hydrochloride
Description
6-Cyanopicolinimidamide hydrochloride is an amidine derivative featuring a pyridine (picoline) core substituted with a cyano group at the 6-position and an imidamide functional group. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for pharmacological and synthetic applications. The compound’s structure combines a heteroaromatic ring (pyridine) with electron-withdrawing substituents (cyano and amidine), which influence its reactivity, binding affinity, and physicochemical properties.
Properties
CAS No. |
1179361-08-0 |
---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-cyanopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h1-3H,(H3,9,10);1H |
InChI Key |
KHTWHAZRDMDQFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyano Group Introduction via Nucleophilic Substitution
A foundational step in synthesizing this compound involves installing the cyano group at the 6-position of the pyridine ring. This is typically achieved through nucleophilic aromatic substitution (NAS) or metal-catalyzed cyanation.
Chloropyridine Intermediate Route
Starting with 2-chloro-6-methylpyridine, the methyl group is oxidized to a carboxylic acid, followed by decarboxylation to yield 2-chloropyridine. Subsequent cyanation using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150–160°C introduces the cyano group. The reaction must be conducted under inert gas (e.g., nitrogen) to prevent oxidation of CuCN.
Direct Cyanation of Pyridine Derivatives
Alternative approaches employ palladium-catalyzed cross-coupling reactions. For example, 6-bromopicolinamide may react with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form 6-cyanopicolinamide. This method offers higher regioselectivity but requires stringent control over catalyst loading and temperature.
Method | Reagents | Conditions | Yield |
---|---|---|---|
Chloropyridine NAS | CuCN, DMF | 150°C, N₂ atmosphere | 60–70% |
Palladium-Catalyzed | Zn(CN)₂, Pd(PPh₃)₄ | 100°C, DMF, 12h | 75–85% |
Imidamide Formation through Ammonolysis
The conversion of a nitrile group to an imidamide is a critical transformation. This is typically achieved via the Pinner reaction, where nitriles react with anhydrous ammonia or amines in the presence of hydrogen chloride.
Pinner Reaction Protocol
6-Cyanopicolinonitrile is treated with anhydrous ammonia in ethanol under HCl gas saturation. The reaction proceeds at 0–5°C to minimize side reactions, yielding the imidamide intermediate. Subsequent protonation with concentrated HCl affords the hydrochloride salt.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the ammonolysis step. A mixture of 6-cyanopicolinonitrile, ammonium chloride, and ethanol is irradiated at 100°C for 15 minutes, achieving 90% conversion. This method reduces reaction time but requires specialized equipment.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The exothermic nature of the Pinner reaction necessitates precise temperature control. Elevated temperatures (>10°C) promote hydrolysis of the imidamide to the corresponding amide, reducing yields. Polar aprotic solvents like DMF enhance cyanation efficiency but complicate downstream purification due to high boiling points.
Catalytic Systems
Palladium catalysts improve cyanation regioselectivity but are sensitive to oxygen and moisture. Ligand selection (e.g., triphenylphosphine vs. Xantphos) significantly impacts reaction rates and byproduct formation. For instance, Xantphos-ligated palladium catalysts reduce homocoupling byproducts by 30% compared to PPh₃-based systems.
Purification and Isolation Techniques
Crystallization
Crude this compound is purified via recrystallization from ethanol/water mixtures (3:1 v/v). Slow cooling to 4°C yields needle-like crystals with >98% purity.
Chromatographic Methods
Silica gel chromatography using dichloromethane/methanol (95:5) as the eluent resolves residual starting materials and hydrolysis byproducts. However, this method is less favored industrially due to scalability challenges.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-Cyanopicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmacological Potential:
Research indicates that compounds with similar structures often exhibit significant biological activities. Preliminary studies suggest that 6-Cyanopicolinimidamide hydrochloride may interact with various biological targets, including enzymes and receptors, which could lead to therapeutic applications in treating diseases such as cancer and infections .
2. Binding Affinity Studies:
Interaction studies have focused on the binding affinity of this compound to specific biological targets. These interactions are crucial for understanding its mechanism of action and therapeutic potential.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives related to this compound. The results indicated that certain derivatives exhibited activity against bacterial strains comparable to standard antibiotics such as penicillin G and ciprofloxacin . This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Cancer Research
In cancer research, the compound has been explored for its ability to inhibit specific pathways involved in tumor growth. Initial findings suggest that it may function as a modulator of critical signaling pathways, opening avenues for further investigation into its role as an anticancer agent .
Mechanism of Action
The mechanism of action of 6-Cyanopicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a ligand, binding to the active site of enzymes and inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Benzimidamide Hydrochloride Derivatives
Benzimidamide Hydrochloride (CAS 1670-14-0) :
- Structure : Benzene ring with an amidine group (-C(NH)NH₂·HCl) .
- Molecular Weight : 156.61 g/mol.
- Key Differences : Lacks a heteroaromatic ring; the benzene core provides distinct electronic properties compared to pyridine.
- Applications : Used as a protease inhibitor intermediate and reference standard .
- 4-Methylbenzimidamide Hydrochloride (CAS 6326-27-8): Structure: Methyl substitution at the 4-position of the benzene ring. Similarity to 6-Cyanopicolinimidamide: Structural similarity score 1.00 (based on amidine backbone), but differing in core ring and substituents . Impact of Substituents: Methyl group increases lipophilicity but lacks the electronic effects of cyano or heteroaromaticity.
Picolinimidamide Derivatives
- 6-(2-Fluorophenyl)picolinimidamide Hydrochloride (CAS 359-83-1): Structure: Picoline core with a 2-fluorophenyl substituent at the 6-position . Key Differences: Fluorophenyl group introduces steric bulk and moderate electron-withdrawing effects, contrasting with the cyano group’s strong electron deficiency. Pharmacological Relevance: Fluorine enhances metabolic stability, whereas cyano groups may improve hydrogen-bonding interactions .
Other Amidines and Hydrochloride Salts
- Procainamide Hydrochloride (CAS 614-39-1) :
Comparative Data Table
Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Similarity Score* | Key Applications |
---|---|---|---|---|---|
6-Cyanopicolinimidamide HCl | Pyridine | 6-CN, imidamide | ~170 (estimated) | N/A | Enzyme inhibition, synthesis |
Benzimidamide HCl | Benzene | Imidamide | 156.61 | 0.97 | Protease inhibitors, standards |
4-Methylbenzimidamide HCl | Benzene | 4-CH₃, imidamide | 170.66 | 1.00 | Pharmacological intermediates |
6-(2-Fluorophenyl)picolinimidamide HCl | Pyridine | 6-(2-F-C₆H₄), imidamide | ~260 (estimated) | 0.91 | Targeted drug design |
*Similarity scores based on amidine backbone and substituent proximity .
Research Findings and Key Insights
Electronic and Steric Effects
- The pyridine ring in 6-cyanopicolinimidamide introduces nitrogen-induced polarity, enhancing hydrogen-bonding capacity compared to benzene-based analogs.
- Fluorophenyl substituents (as in CAS 359-83-1) prioritize lipophilicity, whereas cyano groups favor solubility and dipole interactions .
Pharmacological Potential
- Amidines are known to inhibit serine proteases. The cyano-pyridine scaffold in 6-cyanopicolinimidamide may offer selectivity advantages over benzimidamides in targeting specific isoforms .
Biological Activity
6-Cyanopicolinimidamide hydrochloride, with the CAS number 1179361-08-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It contains a pyridine ring substituted with a cyano group and an imidamide functional group, which contribute to its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the cyano and imidamide groups allows for diverse chemical reactivity, enabling the compound to act as an enzyme inhibitor or modulator. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting pathways associated with tumor growth and metastasis.
Case Studies and Research Findings
- Antitumor Activity : Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a potential role as a therapeutic agent in oncology.
- Enzyme Interaction : The compound has been investigated for its binding affinity to enzymes involved in cancer metabolism. Specific assays have shown that it can effectively inhibit the activity of certain kinases, which are critical for cancer cell survival and proliferation.
- Pharmacological Applications : Ongoing research is exploring the use of this compound in developing new drugs targeting multiple therapeutic areas, including anti-inflammatory and antimicrobial effects. Its unique structure allows for modifications that could enhance its pharmacological profile.
Comparative Analysis
The following table summarizes key features and biological activities of this compound compared to similar compounds:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
6-Cyanopicolinimidamide HCl | 1179361-08-0 | Cyano group at position six; imidamide group | Antitumor, enzyme inhibition |
3-Cyanopicolinimidamide HCl | 1179360-17-8 | Cyano group at position three | Significant antitumor activity |
4-Cyanopicolinimidamide HCl | 1179361-12-6 | Cyano group at position four | Explored for enzyme inhibition |
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Cyanoacetylation : Reacting amines with cyanoacetate derivatives.
- Formation of Imidamide : Subsequent reactions introduce the imidamide functionality.
Each step requires precise control over reaction conditions to ensure high yields and purity. The complexity of this synthesis reflects the compound's unique structural features, which are crucial for its biological activity.
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